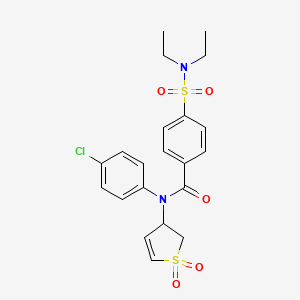

1,2,3-Benzoxathiazine, 7-methoxy-, 2,2-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

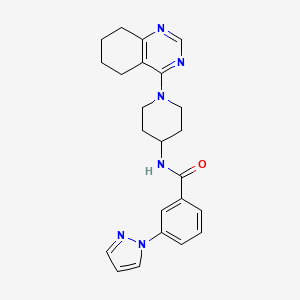

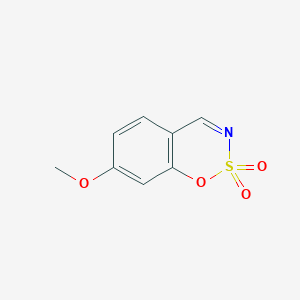

1,2,3-Benzoxathiazine, 7-methoxy-, 2,2-dioxide is a chemical compound that has been studied for its inhibitory effects on human carbonic anhydrases . It is a derivative of 2-hydroxybenzaldehydes .

Synthesis Analysis

The compound can be synthesized from corresponding 2-hydroxybenzaldehydes in their reaction with sulfamoyl chloride . Aryl substituted 2-hydroxybenzaldehydes can be obtained from 3-, 4-, or 6-bromo-2-hydroxybenzaldehydes via a two-step protocol . Various substituents in the 5, 7, or 8 position can be added to create a series of 1,2,3-benzoxathiazine-2,2-dioxides .Chemical Reactions Analysis

1,2,3-Benzoxathiazine-2,2-dioxides have been investigated for their inhibitory effects on four human carbonic anhydrase (hCA, EC 4.2.1.1) isoforms, cytosolic hCA I and II and tumor-associated transmembrane hCA IX and XII . Most of the derivatives act as nanomolar inhibitors of hCA IX and XII .Scientific Research Applications

Potential Anticancer Applications

Due to their ability to inhibit specific isoforms of human carbonic anhydrases, these compounds have been studied for their potential applications in cancer therapy. The inhibition of hCA IX and XII, in particular, is a promising strategy for targeting hypoxic tumors that overexpress these enzymes .

Development of Pharmaceutical Intermediates

The compound’s structural features make it suitable for use as an intermediate in the synthesis of pharmaceuticals. Its reactivity and stability under various conditions allow for the development of a range of medicinal compounds with potential therapeutic applications .

Chemical Synthesis and Modification

Researchers have utilized 1,2,3-Benzoxathiazine-2,2-dioxides for chemical synthesis, exploring the effects of different substituents in positions 5, 7, or 8 on the benzoxathiazine ring. This versatility in chemical modification opens up possibilities for creating a diverse array of derivatives with varied biological activities .

Enzyme Inhibition for Therapeutic Effect

The enzyme-inhibiting properties of 1,2,3-Benzoxathiazine-2,2-dioxides extend beyond carbonic anhydrases. They may also interact with other enzymes, potentially leading to therapeutic effects against various diseases where enzyme regulation is a key factor .

Research Tool in Biochemistry and Pharmacology

As effective enzyme inhibitors, these compounds serve as valuable tools in biochemical and pharmacological research. They help in understanding enzyme mechanisms, substrate specificity, and the role of enzymes in disease pathology, which is crucial for drug discovery and development .

properties

IUPAC Name |

7-methoxy-1,2λ6,3-benzoxathiazine 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4S/c1-12-7-3-2-6-5-9-14(10,11)13-8(6)4-7/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEZIMAYKBNSHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=NS(=O)(=O)O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3-Benzoxathiazine, 7-methoxy-, 2,2-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8'-((dimethylamino)methyl)-7'-hydroxy-8-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2604698.png)

![1-(Chloromethyl)-3-(3-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2604699.png)

![(2-Methyl-1,3-thiazol-4-yl)-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2604700.png)

![N-[(2,4-dimethylphenyl)carbamoyl]-2-(3-formylphenoxy)acetamide](/img/structure/B2604701.png)

![(E)-6-(2-(furan-2-yl)vinyl)-3-(4-methoxybenzyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2604704.png)

![2-ethyl-1-(5-{[4-(4-methoxyphenyl)piperazino]carbonyl}-1H-pyrrol-3-yl)-1-butanone](/img/structure/B2604708.png)

![2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide](/img/structure/B2604712.png)

![4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2604716.png)